2-Hydroxy-2-methylbutanenitrile synthesis and properties
2-Hydroxy-2-methylbutanenitrile synthesis and properties
An In-depth Technical Guide to 2-Hydroxy-2-methylbutanenitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-2-methylbutanenitrile (also known as 2-butanone cyanohydrin), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic signatures, and primary synthetic routes, including traditional cyanohydrin reactions and modern enzymatic methods. Detailed experimental protocols, key chemical transformations, and applications in pharmaceutical and agrochemical synthesis are discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on this compound.
Chemical and Physical Properties
2-hydroxy-2-methylbutanenitrile is a cyanohydrin derived from 2-butanone.[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers due to the stereocenter at the carbon bearing the hydroxyl and nitrile groups.[2] It is classified as a tertiary alcohol and an alpha-hydroxynitrile.[3][4] The compound appears as a colorless oil or liquid and is soluble in water.[3][5][]
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-2-methylbutanenitrile | [1][2] |
| Synonyms | 2-butanone cyanohydrin, Methyl ethyl ketone cyanohydrin | [1][5] |
| CAS Number | 4111-08-4 | [2][5] |
| Molecular Formula | C₅H₉NO | [5][] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| Appearance | Colorless Oil / Liquid | [5][] |
| Water Solubility | 25.1 g/L (Predicted) | [3][4] |
| pKa (Strongest Acidic) | 12.48 (Predicted) | [3] |
| logP | 0.29 - 0.54 (Predicted) | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-hydroxy-2-methylbutanenitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides clear evidence of the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroxyl (-OH) | ~3400 | Broad absorption |
| Nitrile (-C≡N) | ~2250 | Strong, sharp band |
Source:[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data helps in identifying the different proton environments within the molecule. The following are typical shifts in CDCl₃.
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methyl (CH₃) | ~1.2 | Singlet | 6H |
| Hydroxyl (-OH) | ~2.1-2.5 | Broad Singlet | 1H |
Source:[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns.
| Ion | m/z (Mass-to-Charge Ratio) | Significance |
| [M]⁺ | 99 | Molecular Ion |
| [M-C₂H₅]⁺ | 72 | Base Peak |
| [M+H]⁺ (HRMS) | ~100.0763 | Protonated Molecular Ion |
Source:[2]
Synthesis of 2-Hydroxy-2-methylbutanenitrile
The primary method for synthesizing 2-hydroxy-2-methylbutanenitrile is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-butanone.[2]
Traditional Cyanohydrin Synthesis
This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of 2-butanone.[2] Due to the extreme toxicity of HCN gas, it is commonly generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a mineral acid.[2] The reaction is typically base-catalyzed to increase the rate of reaction.[2]
Experimental Protocol: Traditional Synthesis
Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits available.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.
-
Reagents: 2-butanone is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) in water is prepared separately.
-
Acidification: The NaCN solution is slowly added to the flask containing the 2-butanone solution. While stirring vigorously and maintaining the temperature below 10-15°C, a mineral acid (e.g., sulfuric acid) is added dropwise from the dropping funnel. The pH should be controlled to be weakly acidic (pH 4-5) for an optimal rate.[2]
-
Reaction: The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is neutralized and then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure 2-hydroxy-2-methylbutanenitrile.
Alternative and Advanced Synthetic Methods
While the traditional method is effective, its reliance on highly toxic HCN has prompted the development of alternative approaches.[2]
-
Trimethylsilyl Cyanide (TMSCN) Method: This method uses trimethylsilyl cyanide to add the cyano group to the ketone, forming an O-silylated cyanohydrin, which is then hydrolyzed to the final product.[2] While it avoids handling HCN gas directly, TMSCN is expensive and highly sensitive to moisture, which can release HCN.[2]
-
Enzymatic Synthesis: For stereoselective synthesis, hydroxynitrile lyases (HNLs) are used as biocatalysts. For example, the aliphatic (R)-hydroxynitrile lyase (EC 4.1.2.46) can catalyze the reaction between 2-butanone and a cyanide source to produce (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric purity.[2] This is crucial for pharmaceutical applications where a specific stereoisomer is required.[2]
Chemical Reactivity and Applications
2-Hydroxy-2-methylbutanenitrile is a valuable bifunctional intermediate in organic synthesis.[2] Its hydroxyl and nitrile groups can be selectively transformed into a variety of other functional groups.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-hydroxy-2-methylbutylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]
-
Hydrolysis of the Nitrile Group: Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid or an amide, yielding important building blocks.[2]
-
Oxidation of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized under specific conditions.[2]
-
Applications: Due to its versatile reactivity, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] The hydroxyl group can form hydrogen bonds, and the nitrile can participate in nucleophilic additions, making its derivatives interesting for targeting enzymes or receptors in medicinal chemistry.[2] It has also been identified in various foods, suggesting a potential role as a biomarker for dietary consumption.[3][4]
Safety and Handling
2-Hydroxy-2-methylbutanenitrile is classified as a highly toxic substance.
-
Hazards: It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][8] It also causes serious eye damage.[1][8] The compound is very toxic to aquatic life.[1]
-
Precautions:
-
Work only in a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]
-
All contaminated clothing should be removed immediately and washed before reuse.[8][10]
-
Store in a secure, locked-up, and well-ventilated place with the container tightly closed.[8][10]
-
Conclusion
2-Hydroxy-2-methylbutanenitrile is a fundamentally important chemical intermediate with a rich chemistry. While its traditional synthesis requires stringent safety protocols due to the high toxicity of cyanide reagents, modern enzymatic methods offer a pathway to enantiomerically pure forms essential for the life sciences industry. Its bifunctional nature allows for diverse chemical transformations, solidifying its role as a versatile building block in organic synthesis, particularly for developing new pharmaceuticals and specialty chemicals. A thorough understanding of its properties, synthesis, and handling is critical for its safe and effective utilization in research and development.
References
- 1. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]
- 3. Showing Compound (2R)-2-hydroxy-2-methylbutanenitrile (FDB030109) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]
- 5. cymitquimica.com [cymitquimica.com]
- 7. Cas 4111-08-4,2-hydroxy-2-methylbutanenitrile | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
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